Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
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Overview
Description
Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- is a complex organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of a benzofuran moiety substituted with ethoxy, methyl, and nitro groups, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzofuran derivative with morpholine under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups .
Scientific Research Applications
Morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving morpholine derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential involvement in redox reactions, while the benzofuran moiety may interact with aromatic binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives with different substituents on the benzofuran ring, such as:
- Morpholine, 4-((6,7-dimethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)-
- Morpholine, 4-((6,7-diethoxy-3-methyl-5-amino-2-benzofuranyl)carbonyl)-
Uniqueness
The uniqueness of morpholine, 4-((6,7-diethoxy-3-methyl-5-nitro-2-benzofuranyl)carbonyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and nitro groups on the benzofuran ring, along with the morpholine moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
40713-22-2 |
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Molecular Formula |
C18H22N2O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(6,7-diethoxy-3-methyl-5-nitro-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H22N2O7/c1-4-25-16-13(20(22)23)10-12-11(3)14(27-15(12)17(16)26-5-2)18(21)19-6-8-24-9-7-19/h10H,4-9H2,1-3H3 |
InChI Key |
WDHVOCMAKMILAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C(OC2=C1OCC)C(=O)N3CCOCC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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